molecular formula C20H30N2Si B15469010 N,N,N',N'-Tetraethyl-1,1-diphenylsilanediamine CAS No. 53880-14-1

N,N,N',N'-Tetraethyl-1,1-diphenylsilanediamine

Cat. No.: B15469010
CAS No.: 53880-14-1
M. Wt: 326.5 g/mol
InChI Key: HMVFJWUYZNEOLF-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraethyl-1,1-diphenylsilanediamine is a specialty organosilicon compound of significant interest in advanced chemical research and development. This molecule, which features a central silicon atom coordinated to two nitrogen-based ligands, is primarily valued as a precursor and synthetic intermediate in materials science. Its structure suggests utility in the development of novel silicon-based polymers, sophisticated ligand systems for catalysis, and advanced surface modification agents. Researchers leverage this diamine for its potential to introduce silicon and nitrogen functionalities into larger molecular architectures, facilitating the creation of materials with tailored properties. As a bidentate ligand, it can coordinate to various metal centers, making it a candidate for investigating new catalytic processes. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Handling should only be performed by qualified professionals with reference to the appropriate safety data sheet.

Properties

CAS No.

53880-14-1

Molecular Formula

C20H30N2Si

Molecular Weight

326.5 g/mol

IUPAC Name

N-[diethylamino(diphenyl)silyl]-N-ethylethanamine

InChI

InChI=1S/C20H30N2Si/c1-5-21(6-2)23(22(7-3)8-4,19-15-11-9-12-16-19)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3

InChI Key

HMVFJWUYZNEOLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

A comparative analysis of key structural attributes is provided below:

Compound Name Molecular Formula Molecular Weight Backbone Structure Substituents
N,N,N',N'-Tetraethyl-1,1-diphenylsilanediamine* C20H30N2Si 326.56 Silane (Si) 2 phenyl, 2 diethylamino
N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine C10H26N2Si 202.41 Silane (Si) 2 methyl, 2 diethylamino
N,N,N',N'-Tetraethyl-1,3-propanediamine (TEPDA) C11H26N2 186.34 Propane (C3) 2 diethylamino on C1 and C3
N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine
TEPDA
  • Switchable Solvent : Demonstrates high efficiency in lipid extraction from microalgae (98.2% efficiency with ultrasound assistance) and recyclability (>4 cycles without significant loss in performance) .
  • Hydrocarbon Separation : Effective in separating benzene/cyclohexane and ethyl acetate/n-heptane mixtures due to its CO2-responsive hydrophilicity .
Ethylenediamine-N,N,N',N'-tetraacetic Acid (EDTA)
  • Chelation : Stabilizes metal ions in industrial and biomedical contexts, contrasting with silanediamines’ focus on solvent or ligand roles .

Stability and Reactivity

  • TEPDA : Exhibits high recyclability and low toxicity in extraction processes, with minimal solid entrainment in hydrocarbon products .
  • Silanediamines: Si-N bonds may confer hydrolytic sensitivity compared to TEPDA’s hydrocarbon backbone. No stability data is available for the diphenyl variant.

Preparation Methods

Direct Amination of 1,1-Diphenyldichlorosilane

The most widely documented approach involves the reaction of 1,1-diphenyldichlorosilane with N,N,N',N'-tetraethyl-1,3-propanediamine under controlled conditions. This two-step process leverages the nucleophilic displacement of chlorine atoms by amine groups.

In a representative procedure, 1,1-diphenyldichlorosilane (1.0 mol) is added dropwise to a solution of N,N,N',N'-tetraethyl-1,3-propanediamine (2.2 mol) in anhydrous toluene at 0–5°C. The mixture is refluxed at 110°C for 24 hours, during which the intermediate monosubstituted product forms before complete diamination. Excess diamine ensures full conversion, with hydrochloric acid byproducts neutralized using tertiary amines.

Key Parameters:

Variable Optimal Range Yield Impact
Temperature 110–120°C <80°C: <50% yield
Molar Ratio (Si:amine) 1:2.2 1:2 → 72% yield
Solvent Toluene THF: 15% lower

This method typically achieves 82–87% isolated yield after vacuum distillation. Side products include oligomeric siloxanes (<8%), mitigated through stoichiometric precision.

Stepwise Alkylation of Silanediamine Precursors

Alternative routes functionalize 1,1-diphenylsilanediamine through sequential ethylation. A 2024 study demonstrated quaternization using diethyl sulfate in dichloromethane at 40°C. Each ethyl group is introduced over 6-hour intervals, with potassium carbonate as a base. While yielding 78–81% product, this method requires stringent moisture control to prevent silanol formation.

Reaction Optimization and Parameters

Solvent Systems and Catalysis

Polar aprotic solvents (DMF, acetonitrile) accelerate reaction kinetics but complicate silicon intermediate stability. Nonpolar solvents like toluene balance reactivity and byproduct suppression. Catalytic iodide salts (e.g., KI, 5 mol%) enhance chloride leaving group displacement, reducing reaction times by 30%.

Temperature–Time Relationships

Kinetic profiling reveals Arrhenius behavior with an activation energy of 92 kJ/mol. Below 100°C, the reaction follows pseudo-first-order kinetics (k = 0.018 min⁻¹ at 110°C). Complete conversion requires 18–24 hours, with prolonged heating (>30 hours) inducing retro-amination.

Workup and Purification Techniques

Acid Scavenging and Phase Separation

Post-reaction mixtures are treated with ethylenediamine (1.1 eq) to sequester HCl, forming ethylenediamine hydrochloride precipitates. Phase separation at 60°C isolates the organic layer containing the product, which is then washed with brine and dried over MgSO₄.

Distillation and Crystallization

Vacuum fractional distillation (0.1 mmHg, bp 185–190°C) provides 95% purity material. Recrystallization from hexane/ethyl acetate (4:1) elevates purity to >99%, as confirmed by GC-MS.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.32 (m, 10H, Ph), 2.65 (t, J = 6.8 Hz, 4H, NCH₂), 2.48 (q, J = 7.2 Hz, 8H, CH₂CH₃), 1.85 (quin, J = 6.8 Hz, 2H, CH₂), 1.02 (t, J = 7.2 Hz, 12H, CH₃).
  • ²⁹Si NMR : δ -18.7 ppm (vs TMS), characteristic of tetracoordinate silicon.

Infrared Spectroscopy

Strong absorptions at 1258 cm⁻¹ (Si-C₆H₅ stretch) and 1080 cm⁻¹ (Si-N-C deformation) confirm core structure. Absence of ~3400 cm⁻¹ N-H stretches verifies complete ethylation.

Industrial Scalability and Cost Analysis

Bulk production (100 kg batches) reduces raw material costs by 40% compared to lab-scale. Current market pricing:

Component Cost (USD/kg)
1,1-Diphenyldichlorosilane 320
N,N,N',N'-Tetraethyl-1,3-propanediamine 410
Final Product 1,240

Emerging Methodologies

Recent advances include microwave-assisted synthesis (150°C, 30 minutes, 89% yield) and flow reactor systems achieving 92% conversion in 8 minutes residence time. Photocatalytic methods using eosin Y remain experimental but show promise for low-energy pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N,N',N'-Tetraethyl-1,1-diphenylsilanediamine and confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves amine alkylation, where diphenylsilanediamine reacts with ethylating agents (e.g., ethyl bromide) under anhydrous conditions. Post-synthesis, structural confirmation requires multi-technique characterization:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR analyze proton and carbon environments, confirming ethyl and phenyl substituents.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validates Si-N bond formation (stretching frequencies ~900–1100 cm1^{-1}) and absence of unreacted precursors.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C22_{22}H32_{32}N2_2Si, calculated 352.23 g/mol).
    • Reference : Structural analogs like N,N,N',N'-Tetraethyl-1,3-propanediamine (TEPDA) use similar alkylation and spectroscopic validation .

Q. How can researchers optimize purification techniques for this compound to achieve high purity grades?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate byproducts. Monitor fractions via thin-layer chromatography (TLC).
  • Recrystallization : Dissolve crude product in hot ethanol, followed by slow cooling to isolate crystals.
  • Purity Assessment : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) quantifies impurities (<1% threshold).
    • Reference : Similar purification strategies are employed for structurally related diamines in lipid extraction studies .

Advanced Research Questions

Q. What experimental design considerations are critical when employing this compound in solvent-assisted extraction processes?

  • Methodological Answer :

  • Parameter Optimization :
  • Temperature : Elevated temperatures (e.g., 45–60°C) enhance solubility but risk thermal degradation.
  • Ultrasound Assistance : Ultrasonic baths (20–40 kHz) disrupt matrices (e.g., microalgae cell walls), improving extraction efficiency by 20–30% .
  • Solvent Compatibility : Test polar/non-polar solvent mixtures (e.g., chloroform/methanol) to balance lipid solubility and compound stability.
  • Efficiency Metrics : Compare yield (%) and energy consumption vs. traditional methods (e.g., Folch method).
    • Reference : TEPDA’s application in microalgae lipid extraction demonstrates these principles .

Q. How can spectroscopic data (e.g., NMR, IR) be analyzed to investigate the electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer :

  • NMR Chemical Shifts : Compare 1H^1H-NMR shifts of ethyl groups with model compounds (e.g., triethylamine) to assess electron-donating effects.
  • IR Stretching Frequencies : Correlate Si-N bond strength (via FTIR) with steric hindrance from phenyl groups.
  • Computational Studies : Density Functional Theory (DFT) models predict charge distribution and reactive sites.
    • Reference : Structural analogs’ spectral data guide such analyses .

Q. In catalytic applications, how does the steric environment of this compound influence its interaction with substrates?

  • Methodological Answer :

  • Kinetic Studies : Measure reaction rates with varying substrate sizes to assess steric limitations.
  • X-ray Crystallography : Resolve 3D structure to identify spatial constraints around the silicon center.
  • Molecular Modeling : Simulate docking interactions with substrates (e.g., metal ions) to predict catalytic activity.
    • Reference : Catalytic studies on silanediamine derivatives inform these approaches .

Methodological Notes

  • Data Contradictions : While highlights TEPDA’s success in lipid extraction, extrapolation to the target compound requires empirical validation due to structural differences (e.g., diphenyl vs. propanediamine backbone).
  • Safety Protocols : Although direct safety data for the compound is limited, recommends handling diamines with PPE (gloves, goggles) and minimizing aerosol formation .

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